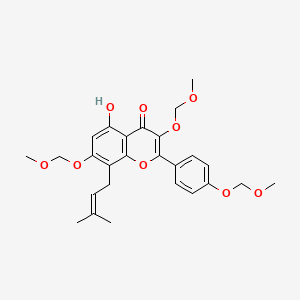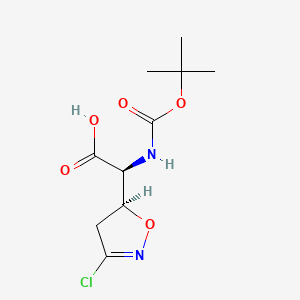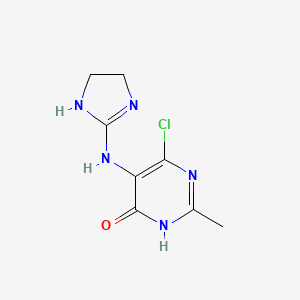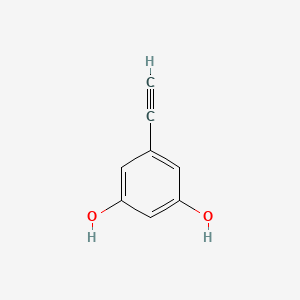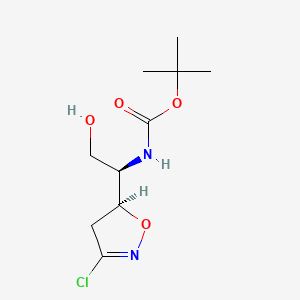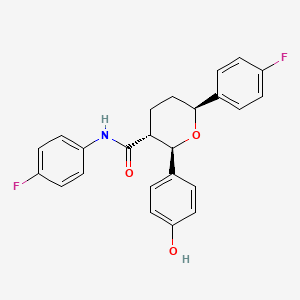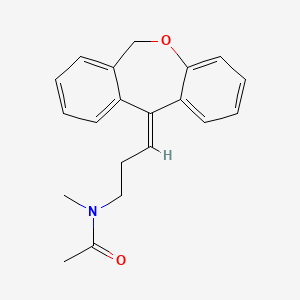
(E)-N-乙酰基-N-去甲基多虑平
描述
(E)-N-Acetyl-N-desmethyl Doxepin is a derivative of doxepin, a tricyclic antidepressant commonly used to treat depression, anxiety, and insomnia . This compound is structurally related to doxepin but has undergone specific modifications to enhance its pharmacological properties.
科学研究应用
(E)-N-Acetyl-N-desmethyl Doxepin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating mood disorders, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
- Role : It inhibits the reuptake of two neurotransmitters: norepinephrine and serotonin, at synaptic nerve terminals . This action is crucial for its antidepressant and anxiolytic effects.
- Interaction with Targets : By inhibiting norepinephrine and serotonin reuptake, (E)-N-Acetyl-N-desmethyl Doxepin increases their synaptic concentration in the brain .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
(E)-N-Acetyl-N-desmethyl Doxepin interacts with various enzymes, proteins, and other biomolecules. It works on the central nervous system (CNS) to increase levels of certain chemicals in the brain . The compound’s biochemical properties are closely related to its parent compound, Doxepin, which is known to inhibit the reuptake of norepinephrine and serotonin in the CNS .
Cellular Effects
(E)-N-Acetyl-N-desmethyl Doxepin influences cell function by altering cell signaling pathways and gene expression. It impacts cellular metabolism by increasing the levels of norepinephrine and serotonin in the synaptic cleft, thereby enhancing neurotransmission .
Molecular Mechanism
The molecular mechanism of action of (E)-N-Acetyl-N-desmethyl Doxepin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the norepinephrine and serotonin transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
Over time, (E)-N-Acetyl-N-desmethyl Doxepin exhibits stability and degradation patterns typical of tricyclic antidepressants. Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained increases in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of (E)-N-Acetyl-N-desmethyl Doxepin vary with different dosages in animal models. At therapeutic doses, it effectively increases neurotransmitter levels, while at high doses, it may cause adverse effects such as sedation and anticholinergic effects .
Metabolic Pathways
(E)-N-Acetyl-N-desmethyl Doxepin is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6 and CYP2C19 . This metabolism can lead to various metabolites, including nordoxepin .
Transport and Distribution
(E)-N-Acetyl-N-desmethyl Doxepin is transported and distributed within cells and tissues. It is believed to cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the CNS .
Subcellular Localization
The subcellular localization of (E)-N-Acetyl-N-desmethyl Doxepin is primarily in the synaptic cleft in neurons, where it exerts its effects by inhibiting neurotransmitter reuptake .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Acetyl-N-desmethyl Doxepin typically involves the acetylation of N-desmethyl doxepin. The process begins with the preparation of N-desmethyl doxepin, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield (E)-N-Acetyl-N-desmethyl Doxepin . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of (E)-N-Acetyl-N-desmethyl Doxepin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions
(E)-N-Acetyl-N-desmethyl Doxepin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (E)-N-Acetyl-N-desmethyl Doxepin, each with distinct pharmacological properties .
相似化合物的比较
Similar Compounds
Doxepin: The parent compound, used primarily as an antidepressant and anxiolytic.
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Nortriptyline: A metabolite of amitriptyline with comparable pharmacological effects.
Uniqueness
(E)-N-Acetyl-N-desmethyl Doxepin is unique due to its specific acetylation, which enhances its pharmacokinetic properties and reduces side effects compared to its parent compound, doxepin . This modification allows for improved therapeutic efficacy and patient compliance.
属性
IUPAC Name |
N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOHVOUMOVZBKO-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730866 | |
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-54-5 | |
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


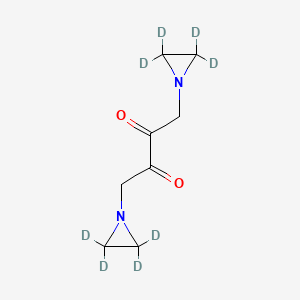
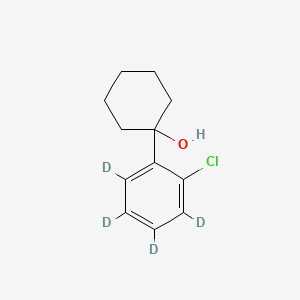
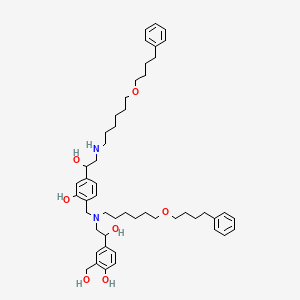
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)

